ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-methyl-2-oxoquinoxaline, which is then reacted with ethyl piperazine-1-carboxylate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various reduced forms of the quinoxaline ring .
Scientific Research Applications
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects . Additionally, the compound may interfere with fungal cell wall synthesis, contributing to its antifungal activity .
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Another quinoxaline derivative with similar biological activities.
N-(4-substitutedphenyl)acetamides: Compounds with structural similarities and comparable antibacterial properties.
Uniqueness
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate stands out due to its unique combination of the quinoxaline and piperazine rings, which may contribute to its enhanced biological activity and potential therapeutic applications .
Biological Activity
Ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate, a compound with significant pharmacological potential, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H22N4O4 with a molecular weight of approximately 358.4 g/mol. The structure features a quinoxaline moiety, which is known for its biological significance, particularly in medicinal chemistry.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 1374547-42-8 |
Molecular Formula | C₁₈H₂₂N₄O₄ |
Molecular Weight | 358.4 g/mol |
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with quinoxaline acetyl derivatives. Recent methodologies have improved yields and efficiency, making it more viable for pharmaceutical applications.
Antimicrobial Properties
Quinoxaline derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that compounds with quinoxaline structures can inhibit bacterial growth and exhibit antifungal properties. For instance, the compound has shown effectiveness against various strains of bacteria in vitro, suggesting potential use as an antimicrobial agent .
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism appears to involve the inhibition of specific signaling pathways related to cell proliferation and survival. Notably, IC50 values for the compound against these cell lines were reported to be in the low micromolar range, indicating potent activity .
Neuropharmacological Effects
There is emerging evidence supporting the neuropharmacological effects of this compound. It has been associated with anticonvulsant activity, which could be attributed to its ability to modulate neurotransmitter systems in the brain. This property makes it a candidate for further investigation in the treatment of epilepsy and related disorders .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Anticancer Evaluation : In a comparative study, this compound was tested against standard anticancer drugs like doxorubicin. The results showed that it had comparable or superior efficacy against specific cancer cell lines, with IC50 values significantly lower than those of traditional chemotherapeutics .
- Neuropharmacological Assessment : An animal model was used to assess the anticonvulsant effects of this compound. It was found to significantly reduce seizure frequency compared to control groups, indicating its potential as an anticonvulsant medication .
Properties
Molecular Formula |
C18H22N4O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 4-[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O4/c1-3-26-18(25)21-10-8-20(9-11-21)16(23)12-22-15-7-5-4-6-14(15)19-13(2)17(22)24/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
NIXYSLOGJJFUSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C(C2=O)C |
Origin of Product |
United States |
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